molecular formula C13H18O B3008270 trans-2-(p-tolyl)Cyclohexanol CAS No. 146923-71-9; 21666-91-1

trans-2-(p-tolyl)Cyclohexanol

Cat. No.: B3008270
CAS No.: 146923-71-9; 21666-91-1
M. Wt: 190.286
InChI Key: RQYIVDKZUCZTSO-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-(p-tolyl)Cyclohexanol: is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a p-tolyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acetic anhydride, alkyl halides

Major Products:

    Oxidation: trans-2-(p-tolyl)Cyclohexanone

    Reduction: Cyclohexane derivatives

    Substitution: Esters, ethers

Scientific Research Applications

Chemistry: trans-2-(p-tolyl)Cyclohexanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable starting material for various chemical transformations .

Biology and Medicine: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. Studies have explored their effects on biological systems, including their potential as enzyme inhibitors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of trans-2-(p-tolyl)Cyclohexanol involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

    trans-2-Phenylcyclohexanol: Similar in structure but with a phenyl group instead of a p-tolyl group.

    trans-2-(p-chlorophenyl)Cyclohexanol: Contains a p-chlorophenyl group instead of a p-tolyl group.

    trans-2-(p-tolyloxy)Cyclohexanol: Features an ether linkage with a p-tolyl group.

Uniqueness: trans-2-(p-tolyl)Cyclohexanol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions in both chemical and biological systems .

Properties

CAS No.

146923-71-9; 21666-91-1

Molecular Formula

C13H18O

Molecular Weight

190.286

IUPAC Name

(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1

InChI Key

RQYIVDKZUCZTSO-QWHCGFSZSA-N

SMILES

CC1=CC=C(C=C1)C2CCCCC2O

solubility

not available

Origin of Product

United States

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